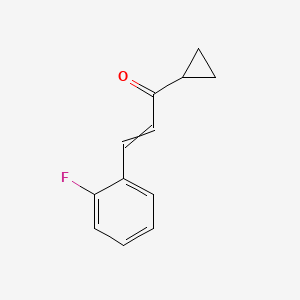
1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclopropyl methyl ketone and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture at elevated temperatures to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its potential biological activities, such as inhibiting enzymes or interacting with cellular proteins .
Comparación Con Compuestos Similares
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: Similar in structure but contains a bromine atom instead of the α,β-unsaturated carbonyl system.
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Contains additional fluorine atoms on the phenyl rings, altering its chemical properties.
Uniqueness: 1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one is unique due to its specific combination of a cyclopropyl group and a fluorophenyl group, along with the α,β-unsaturated carbonyl system. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H11FO |
|---|---|
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H11FO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2 |
Clave InChI |
PXDYVTZESFQAEF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)C=CC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
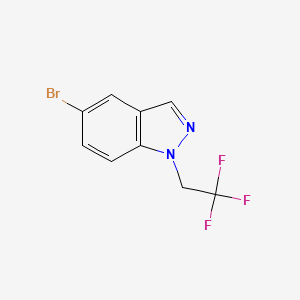
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
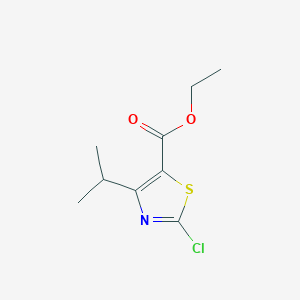

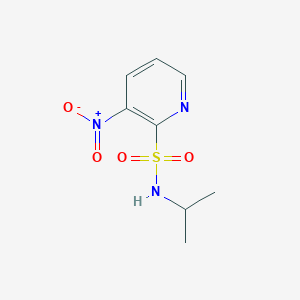
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)


![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
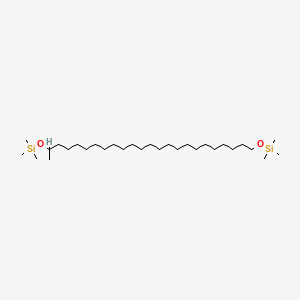

![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
